Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid
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Overview
Description
Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound features a double-ring structure with two quinoline moieties, each containing a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid typically involves the Ullmann-type coupling reaction. This reaction includes the nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide, forming an azido complex intermediate . The reaction is carried out in the presence of copper salts and D-glucose, which generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve yields and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moieties to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes . It also interacts with enzymes and proteins, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinolinyl-4,4’-dicarboxylic acid: A similar compound with two quinoline moieties and carboxylic acid groups.
2-Phenylquinoline-4-carboxylic acid: Another quinoline derivative with a phenyl group and a carboxylic acid group.
Uniqueness
Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid is unique due to its specific structure, which includes two quinoline moieties with carboxylic acid groups at specific positions. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H12N2Na2O4+2 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1 |
InChI Key |
AUPXFICLXPLHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
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